Cas no 38002-95-8 (3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde)

3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde is a versatile aromatic aldehyde compound featuring a methallyl ether substituent on the benzaldehyde core. Its structure combines the reactivity of an aldehyde group with the potential for further functionalization via the unsaturated propenyl moiety. This compound is particularly useful in organic synthesis, serving as an intermediate for the preparation of fragrances, pharmaceuticals, and specialty chemicals. The methallyl ether group enhances its utility in polymerization and cross-linking reactions, while the aldehyde functionality allows for condensation or nucleophilic addition reactions. Its stability and well-defined reactivity profile make it a valuable building block in fine chemical applications.
3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde structure
38002-95-8 structure
Product Name:3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde
CAS No:38002-95-8
MF:C11H12O2
MW:176.211783409119
MDL:MFCD07392462
CID:1005160
Update Time:2025-09-27

3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-((2-Methylallyl)oxy)benzaldehyde
    • 3-(2-Methyl-allyloxy)-benzaldehyde
    • 3-(2-methylprop-2-enoxy)benzaldehyde
    • 3-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde(SALTDATA: FREE)
    • 3-methallyloxybenzaldehyde
    • 3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde
    • MDL: MFCD07392462
    • Inchi: 1S/C11H12O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-7H,1,8H2,2H3
    • InChI Key: HKEUNLNJRSTCMJ-UHFFFAOYSA-N
    • SMILES: O(CC(=C)C)C1C=CC=C(C=O)C=1

Computed Properties

  • Exact Mass: 176.08400
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 26.30000
  • LogP: 2.45400

3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde Security Information

  • HazardClass:IRRITANT

3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde Customs Data

  • HS CODE:2912299000
  • Customs Data:

    China Customs Code:

    2912299000

    Overview:

    2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:38002-95-8)3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde
Order Number:A1157932
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:42
Price ($):248.0
Email:sales@amadischem.com

Additional information on 3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde

Introduction to 3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde (CAS No. 38002-95-8)

3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde, identified by its Chemical Abstracts Service (CAS) number 38002-95-8, is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This aldehyde derivative, characterized by its benzaldehyde backbone substituted with an allyl ether group, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde consists of a benzene ring functionalized with a formyl group (-CHO) and an allyl ether (-OCH=CH₂) at the ortho position relative to the formyl group. This arrangement imparts reactivity that is useful in various synthetic pathways, particularly in the formation of more complex molecules. The presence of the allyl group allows for potential Michael addition reactions, while the benzaldehyde moiety can participate in condensation reactions such as the Schiff base formation, providing multiple avenues for structural diversification.

In recent years, 3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde has been explored for its potential applications in medicinal chemistry. Its structural features make it a promising candidate for the synthesis of bioactive molecules. For instance, researchers have investigated its utility in generating derivatives with antimicrobial and anti-inflammatory properties. The aldehyde group is particularly susceptible to nucleophilic addition reactions, enabling the facile introduction of various pharmacophores that could enhance biological activity.

One of the most compelling aspects of 3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde is its role as a building block in the synthesis of heterocyclic compounds. Heterocycles are prevalent in many pharmaceuticals due to their ability to mimic natural products and interact effectively with biological targets. By serving as a precursor for constructing nitrogen-containing heterocycles, this compound could contribute to the development of novel therapeutic agents. For example, it has been utilized in the preparation of furan and pyrrole derivatives, which are known for their diverse biological activities.

The compound's reactivity also makes it interesting for material science applications. Specifically, its ability to undergo polymerization or cross-linking reactions suggests potential uses in creating novel polymers or coatings with tailored properties. These materials could find applications in industries ranging from electronics to biomedicine, where functionalized polymers are increasingly demanded.

Recent advancements in green chemistry have prompted researchers to explore more sustainable synthetic routes for 3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde. Catalytic methods that minimize waste and energy consumption are being actively investigated. For instance, transition metal-catalyzed reactions have shown promise in facilitating the formation of the allyl ether moiety with high efficiency. Such innovations align with global efforts to develop environmentally friendly chemical processes.

The pharmaceutical industry has also taken note of 3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde due to its potential as a scaffold for drug discovery. Computational modeling studies have suggested that derivatives of this compound could interact with specific enzymes or receptors involved in disease pathways. By modifying its structure through selective functionalization, researchers aim to optimize its pharmacokinetic and pharmacodynamic profiles, ultimately leading to more effective treatments.

In conclusion, 3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde (CAS No. 38002-95-8) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of its properties continues to evolve, so too will its applications in medicine and materials science, reinforcing its significance as a key intermediate in modern chemical research.

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Amadis Chemical Company Limited
(CAS:38002-95-8)3-(2-Methyl-2-propen-1-yl)oxybenzaldehyde
A1157932
Purity:99%
Quantity:5g
Price ($):248.0
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